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Introduction

MT-802 is a potent, selective, and cereblon-dependent Proteolysis Targeting Chimera
(PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). As a
heterobifunctional molecule, MT-802 simultaneously binds to BTK and the E3 ubiquitin ligase
cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2]
[3] This targeted protein degradation offers a powerful approach to investigating BTK-
dependent signaling pathways and holds therapeutic potential, particularly in the context of B-
cell malignancies and overcoming resistance to traditional BTK inhibitors.[4][5]

A key feature of MT-802 is its ability to effectively degrade both wild-type BTK and the C481S
mutant, a common mutation that confers resistance to the covalent BTK inhibitor ibrutinib.[3][6]
[7] Studies have shown that MT-802 can induce over 99% degradation of both wild-type and
C481S BTK at nanomolar concentrations.[6] This makes MT-802 an invaluable tool for studying
BTK's role in both sensitive and resistant cancer models.

These application notes provide detailed protocols for utilizing MT-802 to study BTK-dependent
pathways, including methods for assessing BTK degradation, kinase inhibition, and the impact

on cell viability.
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Data Presentation

The following tables summarize the quantitative data for MT-802's activity against wild-type and
C481S mutant BTK.

Table 1: Degradation Activity of MT-802

Target Cell Line DC50 (nM) Dmax (%) Reference(s)
Wild-Type BTK NAMALWA ~9 >99 [7]
C481S Mutant Overexpressed
_ ~15 >99 [7]
BTK in XLA cells

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Inhibitory Activity of MT-802

Target Assay Format IC50 (nM) Reference(s)
Wild-Type BTK In vitro kinase assay ~50 [7]
C481S Mutant BTK In vitro kinase assay ~20 [7]

IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflow
Diagrams

BTK-Dependent Signaling and MT-802 Mechanism of
Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Studying BTK-
Dependent Pathways Using MT-802]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818691#mt-802-application-in-studying-btk-
dependent-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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